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Compound of Interest

Compound Name: Laminaribiose octaacetate

Cat. No.: B1674439 Get Quote

A Structural Showdown: Laminaribiose
Octaacetate vs. Maltose Octaacetate
A detailed comparison of two structurally similar yet conformationally distinct disaccharide

octaacetates, providing key data for researchers in carbohydrate chemistry and drug

development.

Laminaribiose octaacetate and maltose octaacetate are peracetylated derivatives of the

disaccharides laminaribiose and maltose, respectively. While they share the same molecular

formula (C₂₈H₃₈O₁₉) and molecular weight (678.59 g/mol ), their distinct glycosidic linkages

impart unique three-dimensional structures and properties. This guide provides a

comprehensive structural comparison of these two molecules, supported by experimental data

from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Structural Differences
The fundamental difference between laminaribiose octaacetate and maltose octaacetate lies

in the glycosidic bond connecting the two glucose units. Laminaribiose octaacetate
possesses a β-(1→3) glycosidic bond, while maltose octaacetate is characterized by an α-

(1→4) glycosidic bond. This variation in linkage significantly influences the overall conformation

and spatial arrangement of the molecules.
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The following table summarizes key physicochemical and structural parameters for

laminaribiose octaacetate and maltose octaacetate, derived from experimental studies.

Property Laminaribiose Octaacetate Maltose Octaacetate

Systematic Name

1,2,4,6-Tetra-O-acetyl-3-O-

(2,3,4,6-tetra-O-acetyl-β-D-

glucopyranosyl)-D-

glucopyranose[1]

4-O-(2,3,4,6-Tetra-O-acetyl-α-

D-glucopyranosyl)-β-D-

glucopyranose 1,2,3,6-

tetraacetate[2]

Molecular Formula C₂₈H₃₈O₁₉[1] C₂₈H₃₈O₁₉[2][3]

Molecular Weight 678.59 g/mol [1] 678.59 g/mol [2][3]

Glycosidic Linkage β-(1→3) α-(1→4)

CAS Number 22551-65-1[1] 22352-19-8[2]

Experimental Data and Protocols
X-ray Crystallography
X-ray crystallography provides precise atomic coordinates, allowing for detailed analysis of

bond lengths, bond angles, and torsional angles that define the molecular conformation.

Quantitative Crystallographic Data

Parameter Laminaribiose Octaacetate Maltose Octaacetate

Glycosidic Bond Length (C1-O)
Data not available in search

results

Data not available in search

results

Glycosidic Bond Angle (C1-O-

C'x)

Data not available in search

results

Data not available in search

results

Torsional Angle (Φ)
Data not available in search

results

Data not available in search

results

Torsional Angle (Ψ)
Data not available in search

results

Data not available in search

results
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Note: Specific numerical values for bond lengths, angles, and torsion angles of the glycosidic

linkage were not available in the provided search results. Researchers are encouraged to

consult the Cambridge Crystallographic Data Centre (CCDC) for detailed crystallographic

information.

Experimental Protocol: Single-Crystal X-ray Diffraction

A general protocol for the structural determination of disaccharide octaacetates is as follows:

Crystallization: Single crystals are grown by slow evaporation of a suitable solvent system

(e.g., ethanol/water, ethyl acetate/hexane).

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data

are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu

Kα or Mo Kα radiation) and a detector. Data are typically collected at a controlled

temperature (e.g., 100 K or 293 K).

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms

are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and

refined using a riding model.

Data Deposition: The final atomic coordinates and structure factors are deposited in a

crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The

chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment,

providing valuable information about the connectivity and stereochemistry of the glycosidic

linkage.
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Nucleus
Laminaribiose Octaacetate
(Predicted)

Maltose Octaacetate
(Observed)

Anomeric Proton (H-1) ~4.5-4.7 ppm (d) ~5.3-5.5 ppm (d)

Anomeric Carbon (C-1) ~100-102 ppm ~95-97 ppm

C-3 (linked) ~80-82 ppm ~70-72 ppm

C-4' (linked) ~70-72 ppm ~77-79 ppm

Note: The chemical shift values for Laminaribiose Octaacetate are predicted based on the β-

(1→3) linkage and general trends in carbohydrate NMR. The values for Maltose Octaacetate

are based on typical observed ranges. Specific, directly comparable experimental data was not

available in the search results. The solvent used can influence the exact chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of the disaccharide octaacetate (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). For unambiguous assignments, two-dimensional (2D) NMR

experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to

the internal standard. The coupling constants and integration values are determined from the

¹H NMR spectrum. The 2D spectra are used to assign the chemical shifts of all protons and

carbons in the molecule.

Structural Visualization
The following diagrams, generated using the DOT language, illustrate the key structural

differences between Laminaribiose octaacetate and Maltose octaacetate.
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Caption: Molecular connectivity of Laminaribiose octaacetate highlighting the β-(1→3)

glycosidic linkage.
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Caption: Molecular connectivity of Maltose octaacetate highlighting the α-(1→4) glycosidic

linkage.

Conclusion
The seemingly subtle difference in the glycosidic linkage between laminaribiose octaacetate
(β-1→3) and maltose octaacetate (α-1→4) results in distinct three-dimensional structures. This

structural divergence is expected to influence their physical, chemical, and biological

properties, including their solubility, crystal packing, and interactions with enzymes and

receptors. The experimental data and protocols presented in this guide provide a foundation for

researchers to further investigate and exploit the unique characteristics of these two important

disaccharide derivatives. For definitive structural parameters, direct experimental analysis

using the outlined protocols is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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